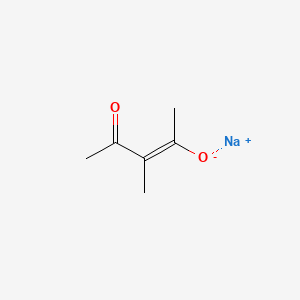

2,4-Pentanedione, 3-methyl-, ion(1-), sodium

説明

Chemical Classification and Structural Features of Beta-Diketones

3-Methylpentane-2,4-dione, monosodium salt belongs to the class of beta-diketonates, which are the conjugate bases of beta-diketones. Beta-diketones are organic compounds characterized by the presence of two ketone functional groups separated by a single carbon atom. nih.govguidechem.com This "1,3-dicarbonyl" arrangement imparts unique chemical properties to these molecules.

A key characteristic of beta-diketones is their ability to exist as a mixture of two tautomeric forms in equilibrium: the keto form and the enol form. mdpi.com Tautomers are structural isomers that readily interconvert. In the keto form, the hydrogen atom is bonded to the central carbon, while in the enol form, this hydrogen has moved to one of the oxygen atoms, resulting in a hydroxyl group and a carbon-carbon double bond. mdpi.com The enol form is often stabilized by intramolecular hydrogen bonding, forming a stable six-membered ring. orgsyn.org For instance, in the related compound pentane-2,4-dione (acetylacetone), the enol form can be the major species present. orgsyn.org

The hydrogen on the central carbon of a beta-diketone is notably acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. guidechem.com This acidity allows for the ready formation of a resonance-stabilized enolate ion upon deprotonation by a base. It is this enolate that is present in the monosodium salt of 3-methylpentane-2,4-dione. The negative charge is delocalized across the two oxygen atoms and the central carbon atom, which can be represented by multiple resonance structures. This delocalization enhances the stability of the enolate.

The general structure of beta-diketones can be represented as R-CO-CH(R')-CO-R'', where R, R', and R'' are alkyl or aryl groups. In the case of 3-methylpentane-2,4-dione, R and R'' are methyl groups, and R' is also a methyl group.

Interactive Data Table: Keto-Enol Tautomerism

| Tautomer | Key Structural Features |

| Keto Form | Contains two C=O (carbonyl) groups separated by a CHR' group. |

| Enol Form | Contains a C=C-OH (enol) group and a C=O group. Stabilized by intramolecular hydrogen bonding. |

Academic Significance and Research Trajectory of 3-Methylpentane-2,4-dione, Monosodium Salt

The academic significance of 3-methylpentane-2,4-dione, monosodium salt lies primarily in its role as a versatile nucleophilic reagent in organic synthesis. While much of the literature focuses on its parent compound, 3-methylpentane-2,4-dione, the monosodium salt is a crucial intermediate in many of its synthetic applications. The deprotonation of the parent dione (B5365651) to form the sodium enolate (the monosodium salt) generates a potent carbon-centered nucleophile.

Historically, research involving beta-diketones has been extensive, and the use of their alkali metal salts as nucleophiles is a fundamental transformation in organic chemistry. Early methods for the synthesis of C-alkylated beta-diketones, such as 3-methylpentane-2,4-dione itself, involved the reaction of the sodium derivative of a beta-diketone with an alkyl halide. wikipedia.org

The research trajectory of 3-methylpentane-2,4-dione, monosodium salt is thus closely tied to its utility in forming new carbon-carbon bonds. It serves as a precursor for the synthesis of more complex molecules. For instance, it can be used in asymmetric substitution reactions. The enolate can participate in reactions with various electrophiles, leading to the introduction of different functional groups at the central carbon position.

Furthermore, the corresponding enolate ligand, 3-methyl-2,4-pentanedionate, derived from the monosodium salt, is of interest in coordination chemistry. Beta-diketonate ligands are known to form stable chelate complexes with a wide range of metal ions. These metal complexes have found applications in catalysis and materials science. While specific research on the metal complexes of 3-methyl-2,4-pentanedionate is less common than for simpler beta-diketonates like acetylacetonate (B107027), the principles remain the same. The bidentate nature of the ligand, coordinating to a metal center through its two oxygen atoms, leads to the formation of stable, often neutral and volatile, metal complexes.

Interactive Data Table: Properties of 3-Methylpentane-2,4-dione and its Monosodium Salt

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Methylpentane-2,4-dione | 815-57-6 | C6H10O2 | 114.14 |

| 3-Methylpentane-2,4-dione, monosodium salt | 34916-51-3 | C6H9NaO2 | 136.12 |

Structure

2D Structure

特性

CAS番号 |

34916-51-3 |

|---|---|

分子式 |

C6H9O2.Na C6H9NaO2 |

分子量 |

136.12 g/mol |

IUPAC名 |

sodium 3-methylpentane-2,4-dione |

InChI |

InChI=1S/C6H9O2.Na/c1-4(5(2)7)6(3)8;/h1-3H3;/q-1;+1 |

InChIキー |

BXPUMYOGUTYEMI-UHFFFAOYSA-N |

異性体SMILES |

C/C(=C(/C)\[O-])/C(=O)C.[Na+] |

正規SMILES |

CC(=C(C)[O-])C(=O)C.[Na+] |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization Strategies

Historical and Contemporary Synthesis of 3-Methylpentane-2,4-dione and its Sodium Derivatives

The synthesis of 3-methylpentane-2,4-dione primarily originates from its parent compound, pentane-2,4-dione (also known as acetylacetone). unirioja.es The key to its synthesis is the generation of a nucleophilic carbanion from pentane-2,4-dione, which can then be alkylated. The hydrogen atoms on the central carbon (C3) of pentane-2,4-dione are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance. pearson.comvaia.com

The corresponding sodium derivative, 3-methylpentane-2,4-dione, monosodium salt, is the sodium enolate of 3-methylpentane-2,4-dione. guidechem.comnih.gov However, the primary synthetic route involves creating the sodium salt of the precursor, pentane-2,4-dione. This is readily achieved by reacting pentane-2,4-dione with a base such as sodium hydroxide (B78521) or sodium amide, which abstracts one of the acidic protons from the central carbon to form the sodium enolate of pentane-2,4-dione. pearson.comchegg.comorgsyn.orgvaia.com This enolate is a key intermediate for the synthesis of 3-methylpentane-2,4-dione.

Historically, the synthesis was performed by reacting the sodium derivative of pentane-2,4-dione with methyl iodide in a sealed tube at high temperatures (140°C) or in alcoholic solutions. orgsyn.org Contemporary methods have been refined to improve yields, safety, and scalability. A widely cited and improved method involves the use of anhydrous potassium carbonate as the base in an acetone (B3395972) solvent, which avoids the need to pre-form the sodium salt and simplifies the procedure. orgsyn.org

The most common method for preparing 3-methylpentane-2,4-dione is the C-alkylation of a pentane-2,4-dione enolate. unirioja.es After deprotonation of pentane-2,4-dione with a suitable base to form the sodium or potassium enolate, this nucleophilic intermediate is reacted with a methylating agent, typically methyl iodide. orgsyn.org The enolate attacks the methyl iodide in a nucleophilic substitution reaction (SN2) to form a new carbon-carbon bond at the central carbon, yielding 3-methylpentane-2,4-dione.

The reaction can be summarized as follows:

Enolate Formation: Pentane-2,4-dione reacts with a base (e.g., NaH, NaOEt, K₂CO₃) to form the enolate.

Alkylation: The enolate attacks methyl iodide, displacing the iodide ion and forming 3-methylpentane-2,4-dione.

The choice of reagents and reaction conditions significantly impacts the yield and purity of 3-methylpentane-2,4-dione. Key factors include the base, solvent, and reaction time.

Base and Solvent: Early methods used sodium or potassium derivatives in alcohol. orgsyn.org A more contemporary approach uses anhydrous potassium carbonate in acetone, which provides good yields (75-77%). orgsyn.org The use of industrially common ketones like methyl isobutyl ketone (MIBK) has also been proposed as an efficient solvent system. researchgate.net

Byproduct Formation: A common side product is 3,3-dimethylpentane-2,4-dione, which results from a second alkylation event. orgsyn.org The amount of this dialkylation product is highly dependent on reaction conditions. For instance, a prolonged reflux period of 20 hours using the potassium carbonate/acetone method can result in a product containing 20-25% of the dialkylated impurity. orgsyn.org

Reaction Time: Shortening the reaction time can significantly improve the selectivity for the desired mono-alkylation product. Reducing the reflux period from 20 hours to 4.5 hours was found to decrease the amount of the 3,3-dimethylpentane-2,4-dione byproduct to 5-10%. orgsyn.org

Alkylation Stoichiometry: The number of equivalents of base used can influence the alkylation site. Using one equivalent of base selectively deprotonates the most acidic proton at the central carbon. vaia.com

The following table summarizes the influence of reaction time on product composition as reported in a modified procedure.

| Reaction Time (hours) | 3-methylpentane-2,4-dione | 3,3-dimethylpentane-2,4-dione |

| 20 | ~75-80% | ~20-25% |

| 4.5 | ~90-95% | ~5-10% |

| Data derived from reports on improving the Organic Syntheses procedure. orgsyn.org |

Research has focused on developing more efficient and selective synthetic methods. One significant advancement involves the in-situ generation of more reactive alkylating agents. For example, cheaper and more accessible chloro-derivatives can be converted into more reactive iodo-derivatives during the reaction using the Finkelstein reaction, which can be facilitated in polar organic solvents like MIBK. researchgate.net

Another key area of improvement is product purification and the separation of C-alkylation from O-alkylation products. A valuable technique for isolating the pure C-alkylated product involves the formation of copper(II) complexes. researchgate.netnih.govnih.gov The desired β-diketone forms a chelate with copper(II) ions, which can be precipitated, isolated, and then decomposed with acid to release the pure diketone. researchgate.netnih.gov

Modern methodologies also include "soft enolization" techniques, which use reagents like magnesium bromide etherate (MgBr₂·OEt₂) in combination with a non-nucleophilic base. organic-chemistry.org This approach allows for efficient acylation and alkylation under mild conditions, often without the need for pre-forming the enolate. organic-chemistry.org

The alkylation methods used for synthesizing 3-methylpentane-2,4-dione are generally applicable to the preparation of a wide range of other 3-alkylpentane-2,4-diones. orgsyn.org By substituting methyl iodide with other alkyl halides, a variety of derivatives can be produced. This versatility makes it a cornerstone reaction for creating substituted β-diketones. unirioja.es

The following table lists several 3-alkylpentane-2,4-diones that have been synthesized using similar alkylation strategies.

| Alkylating Agent | Product |

| Methyl iodide | 3-methylpentane-2,4-dione |

| Ethyl iodide | 3-ethylpentane-2,4-dione |

| Isopropyl bromide | 3-isopropylpentane-2,4-dione |

| n-Octyl bromide | 3-octylpentane-2,4-dione |

| Benzyl chloride | 3-benzylpentane-2,4-dione |

| Allyl bromide | 3-allylpentane-2,4-dione |

| Data compiled from various synthetic procedures. orgsyn.orgorgsyn.org |

Scalable Production Methods for Industrial and Research Applications

For the synthesis to be viable for industrial and large-scale research applications, methods must be scalable, cost-effective, and efficient. The classic Claisen condensation remains a fundamental approach for producing β-diketones on a large scale. nih.gov

Recent developments have focused on adapting laboratory syntheses for larger quantities. The use of industrially available solvents like methyl isobutyl ketone (MIBK) is a step toward scalability. researchgate.net MIBK's ability to azeotropically remove water from the reaction mixture is particularly advantageous, as it allows for the use of moisture-sensitive reagents and can drive the reaction to completion. researchgate.net

Protocols designed for preparing multigram quantities of β-diketones often emphasize simplified purification procedures to be practical on a larger scale. nih.gov The aforementioned purification via precipitation of copper chelates is one such scalable technique that avoids the need for cumbersome chromatography. nih.govnih.gov For research-scale applications, methods like the oxidation of β-hydroxyketones using reagents such as o-iodoxybenzoic acid (IBX) have been shown to be effective for gram-scale preparations. organic-chemistry.org

Design and Synthesis of 3-Methylpentane-2,4-dione Derivatives

3-Methylpentane-2,4-dione is not only a synthetic target but also a valuable intermediate for constructing more complex molecules, particularly heterocycles. unirioja.es The 1,3-dicarbonyl moiety is a versatile precursor for condensation reactions.

A primary application is in the synthesis of substituted pyrazoles and isoxazoles. unirioja.es This is generally achieved by reacting the β-diketone with hydrazine (B178648) or hydroxylamine (B1172632), respectively. The reaction proceeds via a condensation mechanism, followed by cyclization to form the heterocyclic ring. unirioja.es

Synthesis of Pyrazoles: Reaction of 3-methylpentane-2,4-dione with hydrazine (H₂NNH₂) leads to the formation of a dimethyl-substituted pyrazole (B372694).

Synthesis of Isoxazoles: Reaction with hydroxylamine (H₂NOH) yields a dimethyl-substituted isoxazole (B147169).

These derivatives are of interest in various fields, including materials science for the development of liquid crystals. unirioja.es Furthermore, 3-methyl-2,4-pentanedione (B1204033) participates in other reactions, such as the peroxynitrite-promoted aerobic oxidation and as a nucleophile in catalyzed asymmetric substitution reactions. chemicalbook.comsigmaaldrich.com

Heterocyclization Reactions Leading to Pyrazoles and Isoxazoles

One of the most significant applications of β-dicarbonyl compounds, including derivatives of 3-methylpentane-2,4-dione, is in the synthesis of five-membered heterocyclic rings. wikipedia.org The general and most common pathway for synthesizing pyrazoles and isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydrazine or hydroxylamine, respectively. wikipedia.orgorganic-chemistry.org

For pyrazole synthesis, 3-substituted pentane-2,4-diones react with hydrazine hydrate, often in a solvent like ethanol (B145695) or acetic acid, in a condensation-cyclization reaction. wikipedia.org This process leads to the formation of substituted pyrazoles. nih.govbrainly.com For instance, the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with hydrazine yields the corresponding 4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazoles. nih.gov

Similarly, isoxazoles are prepared through the condensation of the β-diketone with hydroxylamine. wikipedia.orgorganic-chemistry.org The reaction proceeds as the amine group of hydroxylamine reacts with one carbonyl, and the hydroxyl group attacks the second carbonyl, followed by dehydration to form the aromatic isoxazole ring. organic-chemistry.org This method has been applied to various 3-substituted pentane-2,4-diones to create a library of isoxazole derivatives. wikipedia.org

| Starting Diketone Derivative | Reagent | Solvent/Conditions | Heterocyclic Product | Reference |

|---|---|---|---|---|

| 3-Substituted pentane-2,4-dione | Hydrazine hydrate | Ethanol or Acetic Acid | Substituted Pyrazole | wikipedia.org |

| 3-Substituted pentane-2,4-dione | Hydroxylamine | - | Substituted Isoxazole | wikipedia.org |

| 3-[(alkylsulfanyl)methyl]pentane-2,4-diones | Hydrazine | - | 4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazoles | nih.gov |

| 3-[(alkylsulfanyl)methyl]pentane-2,4-diones | Hydroxylamine | - | 4-[(alkylsulfanyl)methyl]isoxazoles |

Condensation Reactions for Substituted Pentane-2,4-dione Derivatives

The active methylene (B1212753) proton in pentane-2,4-dione allows it to readily participate in condensation reactions. While the C3 carbon in 3-methylpentane-2,4-dione is substituted, the compound can still undergo condensation at the terminal methyl groups after enolization, or its derivatives can be formed from condensation reactions. A notable example involves the reaction of pentane-2,4-dione with an excess of formaldehyde (B43269), which yields 3,3-bis-(hydroxymethyl)pentane-2,4-dione. nih.gov When less formaldehyde is used, a variety of more complex condensation products can be formed, including triacetyltetrahydropyran and dioxabicyclononane derivatives. nih.gov These reactions highlight the utility of the diketone scaffold in building complex molecular architectures through condensation pathways.

| Diketone | Reagent | Ratio (Diketone:Reagent) | Primary Product | Reference |

|---|---|---|---|---|

| Pentane-2,4-dione | Formaldehyde | 1 : >2 (Excess) | 3,3-bis-(hydroxymethyl)pentane-2,4-dione | nih.gov |

| Pentane-2,4-dione | Formaldehyde | 2 : 2 | 2-methyl-3,5,5-triacetyltetrahydropyran-2-ol | nih.gov |

| Pentane-2,4-dione | Formaldehyde | 2 : 3 | 1,5-diacetyl-2,6-dimethyl-3,7-dioxabicyclo wikipedia.orgnih.govnih.govnonane-2,6-diol | nih.gov |

Synthesis of Chiral Analogues via Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. sigmaaldrich.comchemicalbook.com Research has shown that 3-methyl-2,4-pentanedione can participate in asymmetric substitution reactions. nist.govorgsyn.org For example, it has been used in the asymmetric substitution of 1,3-diphenyl-2-propenyl acetate, where the reaction is catalyzed by amphiphilic resin-supported monodentate phosphine (B1218219) ligands. nist.govorgsyn.org

The principle of asymmetric organocatalysis involves using a small, chiral organic molecule to control the stereochemical outcome of a reaction. sigmaaldrich.com In the context of 3-methylpentane-2,4-dione, a chiral catalyst could selectively generate one enantiomer in reactions involving the C3 position or additions to the carbonyl groups. This strategy opens pathways to enantioenriched indole-containing chroman derivatives and other valuable chiral building blocks. masterorganicchemistry.com For instance, Michael addition-cyclization cascades using related diones like cyclopentane-1,2-dione with α,β-unsaturated aldehydes have been developed to produce bicyclic hemiacetals with excellent enantioselectivities. rsc.org

Alkylation and Acylation of Enolates

The monosodium salt of 3-methylpentane-2,4-dione is its enolate, a strong nucleophile that is central to many derivatization strategies. The alkylation of this enolate with an alkyl halide is a key reaction for forming a new carbon-carbon bond at the alpha position (C3) in an SN2-type reaction. stackexchange.com This reaction is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides. stackexchange.com

A common procedure for the synthesis of 3-methylpentane-2,4-dione itself is the alkylation of the pentane-2,4-dione enolate with methyl iodide. This reaction can sometimes lead to a dialkylation product, 3,3-dimethylpentane-2,4-dione, especially with longer reaction times. Further alkylation of the 3-methylpentane-2,4-dione enolate can be performed to introduce a second substituent at the C3 position. For example, 3-(pyridin-2-ylmethyl)pentane-2,4-dione was synthesized by reacting the enolate of pentane-2,4-dione with 2-(bromomethyl)pyridine.

In addition to C-alkylation, O-alkylation and O-acylation are also possible. wikipedia.org The choice between C- and O-alkylation depends on factors like the solvent, counter-ion, and the nature of the alkylating agent. Acylation of the enolate, for instance with an acyl chloride like 4-(n-decyloxy)benzoyl chloride, typically occurs on the oxygen atom to yield an enol ester derivative. wikipedia.org

| Enolate Source | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Pentane-2,4-dione + K₂CO₃ | Methyl iodide | C-Alkylation | 3-Methylpentane-2,4-dione | |

| 3-Methylpentane-2,4-dione enolate | Alkyl Halide (R-X) | C-Alkylation | 3-Methyl-3-alkyl-pentane-2,4-dione | |

| Hydroxy-diketone + Alcohol/DEAD/Ph₃P | - | O-Alkylation | O-alkylated ether derivative | wikipedia.org |

| Diketone enolate | 4-(n-decyloxy)benzoyl chloride | O-Acylation | O-acylated enol ester | wikipedia.org |

Oxidation and Reduction Pathways of Derivatives

Derivatives of 3-methylpentane-2,4-dione can undergo various oxidation and reduction reactions, targeting either the diketone framework or its substituents.

Oxidation: The sulfur atom in derivatives like 3-[(alkylsulfanyl)methyl]pentane-2,4-diones can be oxidized. A specific method involves using hydrogen peroxide in acetic acid with a catalytic amount of sulfuric acid to convert them into the corresponding 3-[(alkanesulfonyl)methyl]pentane-2,4-diones. nih.gov Additionally, the aerobic oxidation of 3-methyl-2,4-pentanedione itself, promoted by peroxynitrite, has been reported. nist.govorgsyn.org

Reduction: The carbonyl groups of the diketone are susceptible to reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) reduce aldehydes and ketones to their corresponding alcohols. The reduction of a 1,3-diketone with NaBH₄ typically yields the corresponding 1,3-diol. Thus, reducing 3-methylpentane-2,4-dione would produce 3-methylpentane-2,4-diol. Catalytic hydrogenation is another effective method. For example, cyclic 1,3-diones have been successfully hydrogenated to 1,3-diols using heterogeneous catalysts like Ruthenium on carbon (Ru/C). nih.gov

| Substrate | Reagent/Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-[(alkylsulfanyl)methyl]pentane-2,4-dione | Hydrogen peroxide / H₂SO₄ | Oxidation | 3-[(alkanesulfonyl)methyl]pentane-2,4-dione | nih.gov |

| 3-Methyl-2,4-pentanedione | Peroxynitrite | Aerobic Oxidation | Oxidized products | nist.govorgsyn.org |

| 3-Methyl-2,4-pentanedione | Sodium Borohydride (NaBH₄) | Reduction | 3-Methylpentane-2,4-diol | |

| 1,3-Diketones (general) | H₂ / Ru/C Catalyst | Catalytic Hydrogenation | 1,3-Diols | nih.gov |

Nitrosation Chemistry of Diketones

The nitrosation of β-diketones is a method to introduce a nitroso (-N=O) group, typically at the α-carbon. The chemistry of this reaction has been specifically studied for 3-methylpentane-2,4-dione. The general mechanism involves the formation of a nitrosonium ion (NO⁺) when a nitrite (B80452) source, like sodium nitrite, is mixed with acid. This electrophilic nitrosonium ion is then attacked by the nucleophilic enol or enolate form of the diketone.

A specific procedure has been developed where 3-methylpentane-2,4-dione and sodium nitrite are first mixed in an alkaline medium, which generates the corresponding enolate. The nitrosation reaction is then initiated by acidifying the mixture. This approach allows for controlled study of the reaction kinetics. The final product of this reaction is 3-methyl-3-nitrosopentane-2,4-dione. The resulting α-nitroso ketone can tautomerize to a more stable oxime form.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Methylpentane-2,4-dione, monosodium salt |

| 3-Methylpentane-2,4-dione |

| Pyrazole |

| Isoxazole |

| Hydrazine |

| Hydrazine hydrate |

| Hydroxylamine |

| Ethanol |

| Acetic acid |

| 3-[(alkylsulfanyl)methyl]pentane-2,4-diones |

| 4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazoles |

| 4-[(alkylsulfanyl)methyl]isoxazoles |

| Pentane-2,4-dione |

| Formaldehyde |

| 3,3-bis-(hydroxymethyl)pentane-2,4-dione |

| 2-methyl-3,5,5-triacetyltetrahydropyran-2-ol |

| 1,5-diacetyl-2,6-dimethyl-3,7-dioxabicyclo wikipedia.orgnih.govnih.govnonane-2,6-diol |

| 1,3-diphenyl-2-propenyl acetate |

| Indole |

| Chroman |

| Cyclopentane-1,2-dione |

| α,β-unsaturated aldehydes |

| Bicyclic hemiacetals |

| Methyl iodide |

| 3,3-dimethylpentane-2,4-dione |

| 3-(pyridin-2-ylmethyl)pentane-2,4-dione |

| 2-(bromomethyl)pyridine |

| 4-(n-decyloxy)benzoyl chloride |

| Enol ester |

| 3-[(alkanesulfonyl)methyl]pentane-2,4-diones |

| Hydrogen peroxide |

| Sulfuric acid |

| Peroxynitrite |

| Sodium borohydride (NaBH₄) |

| 3-methylpentane-2,4-diol |

| Ruthenium on carbon (Ru/C) |

| Sodium nitrite |

| Nitrosonium ion (NO⁺) |

| 3-methyl-3-nitrosopentane-2,4-dione |

| Oxime |

Chemical Reactivity and Reaction Mechanism Studies

Enol-Keto Tautomerism and its Mechanistic Implications

Carbonyl compounds that possess an alpha-hydrogen atom can exist as a mixture of two interconverting constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.orglibretexts.org This equilibrium is known as keto-enol tautomerism. libretexts.org For simple ketones, the equilibrium typically favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

However, in β-dicarbonyl compounds like 3-methylpentane-2,4-dione, the enol form is significantly stabilized. This stabilization arises from two primary factors:

Conjugation: The double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-system. libretexts.org

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable six-membered ring via hydrogen bonding with the oxygen of the other carbonyl group. masterorganicchemistry.com

For the parent compound, 2,4-pentanedione, the enol form can constitute up to 85% of the mixture under normal conditions. libretexts.org The introduction of a methyl group at the central carbon (C3) can influence the position of this equilibrium. Generally, increasing the substitution on the central carbon can shift the equilibrium slightly towards the keto tautomer due to steric hindrance. thecatalyst.org

The monosodium salt of 3-methylpentane-2,4-dione essentially locks the molecule in its enolate form. The enolate is a resonance-stabilized anion where the negative charge is delocalized across the oxygen atoms and the central carbon atom. This pre-existing enolate structure is mechanistically significant as it circumvents the need for a base to deprotonate the dione (B5365651), making it a readily available and potent nucleophile for various reactions. The tautomerism is catalyzed by both acids and bases. libretexts.org

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Conjugation | Favors Enol Form | Delocalization of π-electrons provides extra stability. libretexts.org |

| Intramolecular H-Bonding | Favors Enol Form | Formation of a stable six-membered ring. masterorganicchemistry.com |

| Solvent Polarity | Polar solvents favor Keto form | Polar solvents can disrupt the internal hydrogen bond of the enol. orientjchem.org |

| Substitution | Bulky groups on C3 favor Keto form | Steric hindrance can destabilize the planar enol form. thecatalyst.org |

Nucleophilic Reactivity at Activated Carbon Centers

The enolate of 3-methylpentane-2,4-dione is an excellent nucleophile. The negative charge is delocalized, but significant electron density resides on the central alpha-carbon, making it a soft nucleophile that readily attacks electrophilic centers. libretexts.org This reactivity is fundamental to many synthetic applications.

A classic example is the alkylation of the α-carbon. The synthesis of 3-methylpentane-2,4-dione itself often proceeds by reacting the enolate of 2,4-pentanedione (acetylacetone) with an electrophile like methyl iodide. orgsyn.org In this SN2 reaction, the nucleophilic carbon of the enolate attacks the methyl iodide, displacing the iodide ion and forming a new carbon-carbon bond. orgsyn.org

The mechanism for nucleophilic substitution reactions with negatively charged nucleophiles generally follows a two-step addition-elimination pathway, especially at acyl carbons. masterorganicchemistry.com The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a leaving group to reform the carbonyl. masterorganicchemistry.comnih.gov

Oxidative Transformation Pathways

3-Methyl-2,4-pentanedione (B1204033) can undergo oxidation through various pathways. Research has shown that it can be oxidized aerobically when promoted by peroxynitrite. sigmaaldrich.comchemicalbook.com

A significant area of study is its atmospheric oxidation, primarily initiated by hydroxyl (OH) radicals. copernicus.orgcopernicus.org This process is important for understanding the atmospheric fate of volatile organic compounds. The reaction proceeds via the addition of the OH radical to the double bond in the enol form or by hydrogen abstraction from the C-H bonds in the keto form. researchgate.net The subsequent reactions with atmospheric oxygen (O₂) and nitric oxide (NO) lead to the formation of various smaller, oxygenated products. nih.gov Identified products from the oxidation of similar ketones include compounds like acetaldehyde (B116499) and methyl glyoxal. copernicus.orgcopernicus.org The molecule is incompatible with strong oxidizing agents. fishersci.com

Reductive Conversion Strategies

The carbonyl groups in 3-methylpentane-2,4-dione are susceptible to reduction. This transformation typically involves the conversion of the ketone functionalities into hydroxyl groups. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed. brainly.com

The reduction of the dione would yield 3-methylpentane-2,4-diol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate by a protic solvent (like ethanol (B145695) or water) gives the alcohol. brainly.com Given the two carbonyl groups, the reaction can proceed in a stepwise manner, potentially allowing for the isolation of the intermediate keto-alcohol, 3-hydroxy-3-methyl-2-pentanone, under controlled conditions before complete reduction to the diol.

Investigation of Substitution Reaction Mechanisms

The enolate of 3-methylpentane-2,4-dione is a key participant in nucleophilic substitution reactions, where it acts as the nucleophile. libretexts.orglibretexts.org As detailed in section 3.2, the alkylation of β-dicarbonyl compounds is a cornerstone reaction in organic synthesis. The mechanism is typically SN2, involving a backside attack by the nucleophilic α-carbon on the electrophilic carbon of the substrate, leading to an inversion of stereochemistry if the electrophile is chiral. libretexts.org

Furthermore, 3-methyl-2,4-pentanedione can be used to form ligands for transition metal catalysts. These complexes then participate in catalytic reactions, such as the asymmetric substitution of substrates like 1,3-diphenyl-2-propenyl acetate. sigmaaldrich.comchemicalbook.comscbt.com In these cases, the dione is part of a larger catalytic cycle, and the substitution occurs on a separate substrate molecule, mediated by the metal complex. The mechanism involves the coordination of the substrate to the metal center, followed by nucleophilic attack, and subsequent product release.

Kinetics and Mechanisms of Gas-Phase Reactions (e.g., with OH radicals)

The gas-phase reactions of 3-methyl-2,4-pentanedione are of significant interest in atmospheric chemistry. The kinetics of its reaction with hydroxyl (OH) radicals have been investigated using techniques like pulsed laser photolysis-laser induced fluorescence (PLP-LIF). sigmaaldrich.comresearchgate.net These studies measure the rate at which the compound is removed from the atmosphere by this key oxidant.

Table 2: Selected Gas-Phase Reaction Rate Coefficients with OH Radicals (298 K)

| Compound | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Technique |

|---|---|---|

| 3-Methyl-2,4-pentanedione | (1.86 ± 0.12) × 10⁻¹¹ (as OH source for other reactions) | PLP-LIF researchgate.net |

| 3-Penten-2-one | (6.2 ± 1.0) × 10⁻¹¹ | FTIR Spectroscopy copernicus.org |

| 3-Methyl-2-cyclopenten-1-one | 4.4(± 0.7) × 10⁻¹² | PLP-LIF nih.gov |

Coordination Chemistry and Metal Complexation of 3 Methylpentane 2,4 Dione, Monosodium Salt

Ligand Properties and Chelating Ability of the Anion

The 3-methylpentane-2,4-dionate anion, [CH₃C(O)C(CH₃)C(O)CH₃]⁻, is a monoanionic, bidentate ligand that coordinates to metal ions through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.orgwikipedia.org The presence of a methyl group on the central carbon atom (C3) introduces distinct steric and electronic effects compared to the unsubstituted acetylacetonate (B107027) ligand.

Steric Effects: The methyl group at the 3-position increases the steric bulk around the coordination sphere. This can influence the coordination number and geometry of the resulting metal complexes, potentially favoring lower coordination numbers or distorted geometries compared to analogous acetylacetonate complexes.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the diketonate backbone. This enhanced electron density can lead to stronger metal-ligand bonds and affect the redox properties of the metal center. The increased basicity of the 3-methylpentane-2,4-dionate ligand compared to acetylacetonate can influence the stability of the metal complexes. nih.gov

The delocalization of the π-electrons within the chelate ring contributes to its stability, a characteristic feature of metal β-diketonate complexes. wikipedia.org

Synthesis and Characterization of Metal-Diketonate Complexes

Metal complexes of 3-methylpentane-2,4-dionate are typically synthesized by reacting a metal salt with 3-methylpentane-2,4-dione in the presence of a base, or directly by using the monosodium salt of the ligand. wikipedia.orgorgsyn.org The use of 3-methylpentane-2,4-dione, monosodium salt, provides a convenient route as it readily furnishes the deprotonated ligand for complexation. A general synthetic route is as follows:

Mz⁺ + z C₆H₉O₂⁻Na⁺ → M(C₆H₉O₂)z + z Na⁺

Where M is a metal ion and z is its charge.

For example, copper(II) complexes of 3-substituted pentane-2,4-diones have been synthesized, demonstrating the viability of these ligands in forming stable coordination compounds. unirioja.es The synthesis of various metal complexes with substituted β-diketones, such as 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione, further illustrates the versatility of this class of ligands in coordinating with a range of metal ions including V(IV), Pd(II), Pt(IV), Ce(IV), and U(VI). researchgate.net

Characterization of these complexes is achieved through various spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: The IR spectra of metal-3-methylpentane-2,4-dionate complexes show characteristic bands for the C=O and C=C stretching vibrations in the region of 1500-1700 cm⁻¹. The positions of these bands are sensitive to the nature of the metal ion and provide evidence of coordination. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of diamagnetic complexes. For paramagnetic complexes, NMR can provide information about the magnetic properties and electronic structure. nih.govmagritek.com

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. researchgate.net

Applications in Analytical Chemistry for Metal Ion Complexation and Determination

While specific applications of 3-methylpentane-2,4-dione in analytical chemistry are not extensively documented, β-diketones, in general, are utilized as chelating agents for the extraction and determination of metal ions. The formation of stable, often colored, and volatile metal complexes allows for their quantification by techniques such as spectrophotometry and gas chromatography.

The 3-methylpentane-2,4-dionate ligand can be used in methods like reverse-phase high-performance liquid chromatography (RP-HPLC) for the separation and analysis of various compounds, suggesting its potential as a derivatizing agent for metal ion analysis. sielc.com The formation of complexes with lanthanide ions, for instance, can lead to luminescent materials, a property that can be exploited for sensitive analytical detection methods.

Role in Catalyst Development and Optimization

Metal β-diketonate complexes are widely employed as catalysts or catalyst precursors in a variety of organic transformations. wikipedia.org The solubility of many metal acetylacetonate complexes in organic solvents makes them suitable for homogeneous catalysis. wikipedia.org

While specific catalytic applications of metal complexes derived from 3-methylpentane-2,4-dione are not widely reported, the principles governing the catalytic activity of metal β-diketonates are applicable. The electronic and steric properties of the 3-methylpentane-2,4-dionate ligand can be tuned to optimize the performance of a catalyst. For instance, the electron-donating methyl group can influence the electron density at the metal center, thereby affecting its catalytic activity and selectivity.

Metal acetylacetonate complexes have been investigated as catalysts in reactions such as:

Oligomerization and polymerization

Epoxidation wikipedia.org

Cross-coupling reactions mdpi.com

The study of related substituted β-diketonate complexes, such as those used in the ring-opening polymerization of ε-caprolactone, indicates the potential for ligands like 3-methylpentane-2,4-dionate in developing new catalytic systems. mdpi.com

Comparative Studies of Ligand Basicity and Coordination Affinity

The basicity of a β-diketonate ligand is a crucial factor that influences the stability and properties of its metal complexes. The introduction of an electron-donating group, such as the methyl group at the 3-position of the pentane-2,4-dione framework, generally increases the basicity of the ligand compared to the unsubstituted acetylacetonate. nih.gov

This increased basicity can lead to a higher affinity for metal ions, resulting in more stable complexes. The stability of metal complexes with pyridine-type ligands, for example, shows a general dependence on the ligand's basicity, a principle that can be extended to β-diketonates. researchgate.net However, steric factors also play a significant role. The increased steric hindrance from the 3-methyl group can sometimes counteract the electronic effects, leading to a more complex trend in coordination affinity depending on the size of the metal ion.

Comparative studies on the stability constants of a series of metal complexes with differently substituted β-diketones are necessary to quantify the precise effect of the 3-methyl substituent on coordination affinity.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is a cornerstone for determining the molecular structure of 3-methylpentane-2,4-dione, monosodium salt. The formation of the sodium enolate from the parent β-diketone results in significant and predictable changes in the NMR spectra due to the deprotonation of the central carbon and the resulting delocalization of negative charge.

In the parent 3-methylpentane-2,4-dione, which exists as a mixture of keto and enol tautomers, the ¹H NMR spectrum is more complex. sigmaaldrich.com However, upon formation of the monosodium salt, the compound exists exclusively as the enolate.

The most notable change is the disappearance of the signal corresponding to the acidic proton on the α-carbon (the C3-H methine proton), which is removed during salt formation. In the resulting enolate, the molecule possesses a plane of symmetry. This symmetry renders the two acetyl methyl groups (C1 and C5) chemically equivalent, leading to a single, sharp singlet in the ¹H NMR spectrum. The methyl group at the C3 position gives rise to a separate singlet.

Table 1: Comparison of ¹H NMR Spectral Data for 3-Methylpentane-2,4-dione and Predicted Data for its Monosodium Salt.

| Functional Group | Parent Compound (Keto-Enol Tautomer) Typical Shifts (ppm) | Monosodium Salt (Enolate) Predicted Shifts (ppm) | Predicted Multiplicity |

|---|---|---|---|

| -CH (C3) | Variable (present) | Absent | - |

| -COCH₃ (C1, C5) | Multiple signals | ~1.8 - 2.2 | Singlet |

Note: Predicted values are based on the structural changes from the parent compound to the sodium enolate.

The ¹³C NMR spectrum provides further definitive evidence for the structure of the monosodium enolate. For the parent compound, 3-methylpentane-2,4-dione, spectra show distinct signals for the carbonyl carbons and the aliphatic carbons. docbrown.info Due to molecular symmetry in the enolate salt, the number of unique carbon signals is reduced compared to the parent diketone.

In the enolate, the two carbonyl carbons (C2 and C4) become equivalent, as do the two terminal methyl carbons (C1 and C5). The central carbon (C3) and its attached methyl group will also show distinct signals. The chemical shifts of the carbonyl carbons in the enolate are expected to shift upfield compared to a typical ketone due to the delocalized electron density.

Table 2: Comparison of ¹³C NMR Spectral Data for 3-Methylpentane-2,4-dione and Predicted Data for its Monosodium Salt.

| Carbon Atom | Parent Compound Typical Shifts (ppm) docbrown.info | Monosodium Salt (Enolate) Predicted Shifts (ppm) |

|---|---|---|

| C1, C5 (-CH₃) | ~25-30 | ~20-25 |

| C2, C4 (C=O) | ~200-205 | ~190-195 |

| C3 (-CH) | ~60-70 | ~100-105 |

Note: Predicted values for the salt are estimations based on the principles of enolate chemistry. The exact chemical shifts can vary based on the solvent used.

Mass Spectrometry (MS and HRMS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation pathways of the compound. For 3-methylpentane-2,4-dione, monosodium salt (C₆H₉NaO₂), the molecular weight is 136.12 g/mol . nih.gov

In a typical mass spectrum, analysis would be performed on the organic anion [C₆H₉O₂]⁻, which has a mass of 113.06 g/mol . High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other species with the same nominal mass.

The fragmentation pattern of the [C₆H₉O₂]⁻ ion would likely proceed through the loss of stable neutral molecules. Common fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Resulting in an ion at m/z 98.

Loss of ketene (B1206846) (CH₂=C=O): Leading to a fragment ion at m/z 71.

Loss of an acetyl radical (•COCH₃): Producing an ion at m/z 70.

The fragmentation pattern for the parent compound, 3-methylpentane-2,4-dione (molecular weight 114.14), often shows a base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. nist.govdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

IR spectroscopy is highly effective for identifying functional groups and observing the structural changes between the parent diketone and its enolate salt.

The IR spectrum of the parent 3-methylpentane-2,4-dione shows characteristic sharp absorption bands for C=O stretching of the ketone groups, typically in the range of 1700-1730 cm⁻¹. docbrown.info It also displays C-H stretching vibrations around 2880-2940 cm⁻¹. docbrown.info

For the monosodium salt, the IR spectrum is markedly different. The formation of the delocalized enolate system results in the disappearance of the sharp ketone C=O bands. Instead, a strong, broad absorption band appears at a lower frequency, typically between 1550 and 1650 cm⁻¹. This band is characteristic of the delocalized carboxylate-like system (O-C-C-C-O)⁻. The spectrum will also retain the C-H stretching and bending vibrations from the methyl groups. The absence of a broad O-H stretch (typically ~3200-3600 cm⁻¹) confirms the absence of the enol form or water of hydration.

Table 3: Key IR Absorption Frequencies.

| Functional Group | Vibration Type | Parent Compound Wavenumber (cm⁻¹) docbrown.info | Monosodium Salt Predicted Wavenumber (cm⁻¹) |

|---|---|---|---|

| C-H (alkane) | Stretch | 2880 - 2940 | 2850 - 3000 |

| C=O (ketone) | Stretch | 1700 - 1730 | Absent |

| (O-C-C-C-O)⁻ | Asymmetric Stretch | Absent | 1550 - 1650 (Broad, Strong) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Analysis

HPLC is the standard method for determining the purity of 3-methylpentane-2,4-dione, monosodium salt. A reverse-phase (RP) HPLC method is typically suitable for analysis. sielc.com

A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com For the sodium salt, the pH of the mobile phase buffer may need to be optimized to ensure the compound remains in its ionic form and does not precipitate on the column. Detection is commonly achieved using a UV detector, as the enolate system possesses a strong chromophore. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

While 3-methylpentane-2,4-dione itself is prochiral, it is not chiral. However, chiral analysis becomes relevant in the context of its reactions. For instance, if the enolate is used in an asymmetric synthesis, HPLC with a chiral stationary phase (CSP) would be essential to separate and quantify the resulting enantiomeric or diastereomeric products. nih.gov The separation of racemic stereoisomers can be achieved through chiral HPLC analysis for comparison with a stereopure compound. nih.gov

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature review, a single-crystal X-ray diffraction structure for 3-methylpentane-2,4-dione, monosodium salt has not been published.

If a suitable single crystal were obtained, X-ray crystallography would provide unambiguous proof of its solid-state structure. This analysis would yield precise data on:

Bond Lengths and Angles: Confirming the delocalization of charge across the O-C-C-C-O framework.

Coordination of the Sodium Ion: Revealing how the Na⁺ ion interacts with the oxygen atoms of one or more enolate anions.

Stereochemistry and Conformation: Defining the three-dimensional arrangement of the atoms in the crystal lattice.

Intermolecular Interactions: Showing how the molecules pack together in the solid state.

This technique remains the gold standard for absolute structural determination in the solid phase.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Methylpentane-2,4-dione, monosodium salt. In this compound, the sodium ion is coordinated to the enolate form of 3-methylpentane-2,4-dione. The enolate anion acts as a bidentate ligand, with both oxygen atoms binding to the sodium cation to form a stable six-membered chelate ring. americanelements.comwikipedia.orgmagritek.com

Theoretical calculations for the parent molecule, 3-methyl-2,4-pentanedione (B1204033), show that the enol form is significantly more stable than the keto form, a common feature for β-dicarbonyl compounds. katwacollegejournal.com This stability is attributed to the formation of a strong intramolecular hydrogen bond and a conjugated system. katwacollegejournal.commasterorganicchemistry.com Upon deprotonation to form the sodium salt, the resulting enolate anion is further stabilized by resonance, which delocalizes the negative charge across the O-C-C-C-O framework. wikipedia.org

Quantum chemical calculations on metal acetylacetonate (B107027) complexes, which are structurally analogous, provide a framework for understanding the electronic properties of the sodium salt. iiste.orgresearchgate.net These calculations can determine key parameters such as:

Charge Distribution: Mapping the electrostatic potential to identify electron-rich and electron-poor regions. The negative charge is predominantly shared between the two oxygen atoms, making them strong coordination sites for the Na⁺ ion. masterorganicchemistry.com

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). These calculations can help predict whether reactions like alkylation will occur at the oxygen (O-alkylation) or the central carbon (C-alkylation). wikipedia.orglibretexts.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 3-Methylpentane-2,4-dione, monosodium salt, MD simulations can provide detailed insights into its conformational dynamics and its interactions with surrounding molecules, particularly in a solvent. libretexts.orgucl.ac.uk

Key areas of investigation using MD simulations include:

Solvation Structure: In an aqueous solution, MD simulations can model the arrangement of water molecules around the sodium cation and the enolate anion. This includes determining the radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute, and the coordination number of the sodium ion. ucl.ac.ukmdpi.com

Intermolecular Interactions: The simulations can quantify the non-bonded interactions, such as electrostatic forces and van der Waals forces, between the solute and solvent. mdpi.com In protic solvents, the potential for hydrogen bonding between the solvent and the carbonyl oxygen atoms of the enolate can be assessed. Studies on similar systems, like sodium oleate (B1233923) mixtures, show that electrostatic interactions and hydrogen bonds are dominant forces governing aggregation and interaction with the solvent. mdpi.com

Dynamic Properties: MD simulations can be used to predict dynamic properties such as diffusion coefficients of the ions in solution. libretexts.org While specific MD studies on 3-Methylpentane-2,4-dione, monosodium salt are not extensively published, research on similar ionic species like lithium/sodium carbonate mixtures demonstrates the utility of MD in modeling the structural and dynamic behavior of molten salts and ionic liquids. libretexts.org

Molecular Docking and In Silico Screening for Biological Target Interactions

Molecular docking and in silico screening are computational techniques used in drug discovery to predict how a small molecule (ligand), such as 3-Methylpentane-2,4-dione, monosodium salt, might bind to a macromolecular target, typically a protein. nih.govacs.orgnih.gov These methods can help identify potential biological activities and mechanisms of action for a compound before extensive laboratory testing. nih.gov

The general workflow for such a study would involve:

Ligand and Target Preparation: A high-quality 3D structure of the 3-methylpentane-2,4-dionate anion is generated and energy-minimized. A library of 3D structures of known biological targets (e.g., enzymes, receptors) is obtained from databases like the Protein Data Bank. oup.com

Molecular Docking: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of each protein target. It then calculates a "docking score," which estimates the binding affinity based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov Studies on other metal chelates have successfully used this approach to predict binding affinities with various enzymes. nih.govresearchgate.net

In Silico Screening: This process involves docking the ligand against a large number of potential protein targets (a "target library"). The results are then ranked based on docking scores to identify the most promising potential targets. rsc.org

Analysis and Prioritization: The top-ranked protein-ligand complexes are visually inspected to analyze the specific interactions (e.g., which amino acid residues are involved in binding). This analysis helps to prioritize a smaller number of promising targets for subsequent experimental validation. nih.govnih.gov

For 3-Methylpentane-2,4-dione, monosodium salt, these in silico methods could explore its potential to act as an enzyme inhibitor or a receptor modulator, guiding future pharmacological research. nih.govnih.gov

Prediction of Physicochemical Properties (e.g., Lipophilicity, Topological Polar Surface Area)

Computational methods are routinely used to predict key physicochemical properties that are critical for assessing a compound's potential as a therapeutic agent. These properties influence the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. nih.govmdpi.com It is a valuable predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. wikipedia.orgwikipedia.org Molecules with a lower TPSA (e.g., < 90 Ų) are more likely to cross the blood-brain barrier, while those with a TPSA > 140 Ų tend to have poor cell membrane permeability. mdpi.com

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's solubility in lipids versus water. It affects how a drug is absorbed, distributed, and bound to plasma proteins. nih.govresearchgate.net

For 3-Methylpentane-2,4-dione, monosodium salt, several properties have been computationally predicted.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 136.12 g/mol nih.gov | Influences diffusion and transport across membranes. |

| Topological Polar Surface Area (TPSA) | 40.1 Ų nih.gov | Suggests good potential for cell membrane permeability. mdpi.commdpi.com |

| Hydrogen Bond Donor Count | 0 nih.gov | Affects solubility and binding to biological targets. |

| Hydrogen Bond Acceptor Count | 2 nih.gov | |

| Rotatable Bond Count | 0 nih.gov | Influences conformational flexibility and binding entropy. |

Theoretical Investigations of Tautomeric Equilibria and Stability

The tautomerism of β-dicarbonyl compounds like 3-methylpentane-2,4-dione is a well-studied phenomenon. katwacollegejournal.comacs.org The molecule exists as an equilibrium between a diketo form and an enol form. magritek.comiiste.org Theoretical studies consistently show that for most β-dicarbonyls, the enol tautomer is significantly more stable than the keto form in the gas phase and in non-polar solvents. katwacollegejournal.comresearchgate.net

The key factors contributing to the stability of the enol form are:

Conjugation: The C=C double bond of the enol is in conjugation with the C=O double bond of the remaining carbonyl group, which provides resonance stabilization. mdpi.comlibretexts.org

Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the hydroxyl proton of the enol and the oxygen of the carbonyl group, creating a stable, quasi-aromatic six-membered ring. mdpi.comnih.gov

When 3-methylpentane-2,4-dione is treated with a base like sodium hydroxide (B78521), it is deprotonated to form the monosodium salt. wikipedia.org In this salt form, the molecule is effectively locked into the enolate structure, which is the conjugate base of the enol. libretexts.orglibretexts.org The stability of this sodium enolate is exceptionally high due to:

Resonance Delocalization: The negative charge is not localized on a single oxygen atom but is delocalized across the entire O-C-C-C-O system, significantly lowering the energy of the anion. wikipedia.orgmasterorganicchemistry.com

Chelation: The sodium cation is chelated by the two negatively charged oxygen atoms, forming a stable six-membered ring. americanelements.com This ionic interaction further stabilizes the enolate structure. Theoretical studies on metal acetylacetonates (B15086760) confirm that this chelation is a primary stabilizing factor. nih.govresearchgate.net

The table below summarizes the factors influencing the stability of the different forms of 3-methylpentane-2,4-dione.

| Form | Stabilizing Factors | Destabilizing Factors |

|---|---|---|

| Keto | Stronger C=O double bond compared to C=C double bond. | Dipole-dipole repulsion between the two carbonyl groups. |

| Enol | Resonance stabilization (conjugation). Intramolecular hydrogen bonding. | Weaker C=C double bond compared to C=O. |

| Enolate (Sodium Salt) | Extensive resonance delocalization of negative charge. Strong ionic interaction (chelation) with the Na⁺ ion. | Highly reactive nucleophile. |

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Organic Scaffolds

The sodium enolate of 3-methylpentane-2,4-dione is a potent nucleophile, making it a valuable reagent for the construction of intricate organic frameworks, particularly heterocyclic compounds. The most prominent application is in the synthesis of substituted pyrazoles and isoxazoles. mdpi.com The reaction of β-dicarbonyl compounds, such as 3-methylpentane-2,4-dione, with hydrazine (B178648) is a classic and widely used method for preparing pyrazole (B372694) rings. mdpi.comnih.gov

The general reaction involves the condensation of the dione (B5365651) with hydrazine or its derivatives. The presence of the methyl group on the dione's backbone introduces a specific substitution pattern on the resulting pyrazole ring, leading to 3,5-dimethyl-4-substituted pyrazoles. These pyrazole moieties are integral components of many larger, more complex molecules with diverse applications. mdpi.comresearchgate.net

For instance, the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with hydrazides leads to the formation of 4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazoles, demonstrating the utility of this scaffold in creating functionalized heterocyclic systems. researchgate.net

Table 1: Synthesis of Heterocyclic Scaffolds from 3-Methylpentane-2,4-dione Derivatives

| Reactant 1 | Reactant 2 | Resulting Scaffold | Reference |

|---|---|---|---|

| 3-Methylpentane-2,4-dione | Hydrazine | 3,5-Dimethylpyrazole | nih.gov |

| 3-[(alkylsulfanyl)methyl]pentane-2,4-dione | Isonicotinic acid hydrazide | 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole-1-yl}carbonyl)pyridines | researchgate.net |

Intermediacy in the Synthesis of Pharmaceutical Precursors

The pyrazole nucleus, readily accessible from 3-methylpentane-2,4-dione, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceutical agents. mdpi.comnih.gov Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antipsychotic properties. mdpi.comnih.gov

While direct synthesis routes for specific drugs starting from 3-methylpentane-2,4-dione, monosodium salt are not always explicitly detailed in publicly available literature, the fundamental reaction to form the pyrazole core is a critical step in the synthesis of many such compounds. For example, the anti-inflammatory drug Celecoxib and the analgesic Difenamizole contain a pyrazole core. nih.gov The synthesis of such molecules often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, a reaction for which 3-methylpentane-2,4-dione is a suitable starting material.

Furthermore, the synthesis of various bioactive heterocyclic compounds, which can serve as precursors to pharmaceuticals, has been demonstrated using derivatives of 3-methylpentane-2,4-dione. researchgate.netnih.gov

Application in the Construction of Agrochemicals

Similar to their role in pharmaceuticals, pyrazole-containing compounds are also prominent in the agrochemical industry, functioning as herbicides, insecticides, and fungicides. nih.gov The synthesis of these agrochemicals often relies on the construction of a substituted pyrazole ring, a process where 3-methylpentane-2,4-dione and its sodium salt can serve as a key starting material.

Examples of commercial agrochemicals built upon a pyrazole structure include the herbicide Metazachlor and the fungicide Metamitron. nih.gov The synthesis of the core pyrazole structure in these molecules follows the general condensation reaction with hydrazine derivatives. The specific substitution patterns required for agrochemical activity can be introduced through the appropriate choice of the β-dicarbonyl compound and the hydrazine reactant.

Role in the Synthesis of Advanced Materials (e.g., OLED intermediates)

The development of advanced materials, particularly for applications in organic light-emitting diodes (OLEDs), often involves the synthesis of complex organic molecules and organometallic complexes. While direct evidence for the use of 3-methylpentane-2,4-dione, monosodium salt as a primary building block in commercially successful OLED materials is limited, its potential lies in its ability to act as a ligand for metal complexes.

Phosphorescent OLEDs often utilize iridium(III) complexes as emitters. nih.govresearchgate.netwikipedia.org These complexes typically consist of a central iridium ion coordinated to organic ligands. β-diketonates, the class of compounds to which the enolate of 3-methylpentane-2,4-dione belongs, are well-known ligands in coordination chemistry. It is plausible that 3-methylpentane-2,4-dione could be used to synthesize ligands for such emissive metal complexes, where the substitution pattern on the diketone could be used to tune the photophysical properties of the final OLED material. The synthesis of such complexes often involves the reaction of a metal salt with the desired ligands. nih.govresearchgate.net

Catalytic Applications in Organic Transformations (e.g., polymerization of olefins)

Metal β-diketonate complexes, which can be synthesized from 3-methylpentane-2,4-dione, monosodium salt, are known to have catalytic activity in various organic transformations. While a direct, widespread application of this specific sodium salt in the polymerization of olefins is not extensively documented, the broader class of metal β-diketonates is relevant in catalysis. libretexts.org

In the context of olefin polymerization, Ziegler-Natta and metallocene catalysts are predominantly used. nih.govyoutube.com These systems typically involve a transition metal complex and a co-catalyst, often an organoaluminum compound. While sodium salts are not the primary catalysts in these systems, metal alkoxides and diketonates can play a role as modifiers or in the synthesis of the primary catalyst components. The potential for 3-methylpentane-2,4-dione, monosodium salt in this area would likely be as a precursor to a catalytically active metal complex or as a component in a multi-component catalyst system.

Applications in Materials Science and Engineering

Investigation in Biomedical Materials Development

The field of medical technology is exploring the potential of 3-Methylpentane-2,4-dione, monosodium salt, as a component in the creation of novel biomedical materials. Research in this area is driven by the compound's capacity to form stable complexes with metal ions and to serve as a foundational molecule in organic synthesis.

Current investigations are particularly focused on its utility in the development of sophisticated drug delivery systems. The compound's chemical properties allow it to be integrated into larger polymer or nanoparticle structures designed to carry and release therapeutic agents in a controlled manner within the body. Although extensive research is still required to fully realize its potential, its role as a building block for biocompatible materials is a promising area of study.

Table 1: Chemical Properties of 3-Methylpentane-2,4-dione, monosodium salt

| Property | Value | Source |

|---|---|---|

| CAS Number | 34916-51-3 | guidechem.com |

| Molecular Formula | C₆H₉NaO₂ | guidechem.comlabshake.com |

| Molecular Weight | 137.13 g/mol | guidechem.com |

| Synonyms | Sodium 3-methyl-2,4-dioxopentan-3-ide, Sodium 3-methylpentane-2,4-dionate | guidechem.com |

Precursors for Liquid Crystalline Compounds and Metallomesogens

In the synthesis of liquid crystals, 3-Methylpentane-2,4-dione and its sodium salt (enolate) are valuable intermediates. unirioja.es The β-diketone functional group is a classic precursor for designing and synthesizing mesogenic (liquid crystal-forming) heterocyclic compounds and metallomesogens, which are metal-containing liquid crystals. unirioja.es

The synthesis strategy often involves using the sodium enolate of the β-diketone, which facilitates reactions to build more complex molecular architectures. unirioja.es For instance, these precursors are used to create various derivatives, including pyrazoles and isoxazoles, through condensation reactions with hydrazine (B178648) or hydroxylamine (B1172632), respectively. Furthermore, they react with metal ions, such as copper(II), to form coordination complexes. Many of these resulting derivatives have been shown to exhibit liquid crystalline properties. unirioja.es

Structure-Property Relationships in Mesogenic Derivatives

The utility of 3-methylpentane-2,4-dione derivatives in creating liquid crystals stems from a clear structure-property relationship. The core β-diketone group possesses a strong dipole moment. This inherent polarity is often retained in the heterocyclic or metal complex derivatives synthesized from it. unirioja.es

This strong dipole moment contributes to increasing the anisotropy of the molecule's polarizability—a key factor that encourages the formation of ordered, liquid crystalline phases (mesophases). unirioja.es Researchers have successfully synthesized various series of compounds from β-diketone precursors and studied their mesogenic behavior. The specific molecular structure of the final derivative determines the type of liquid crystal phase observed, with both nematic and smectic phases being reported. unirioja.es This allows for the fine-tuning of material properties by systematically modifying the chemical structure of the precursor.

Table 2: Examples of Mesogenic Derivatives from β-Diketone Precursors

| Precursor Type | Derivative Class | Resulting Mesophase | Source |

|---|---|---|---|

| 3-Substituted pentane-2,4-diones | Pyrazoles | Nematic, Smectic | unirioja.es |

| 3-Substituted pentane-2,4-diones | Isoxazoles | Nematic, Smectic | unirioja.es |

| 3-Substituted pentane-2,4-diones | Copper(II) Complexes | Nematic, Smectic | unirioja.es |

Exploration of Biological Activities Excluding Human Clinical Trials

In vitro Evaluation of Antioxidant Potency

The antioxidant potential of 3-Methylpentane-2,4-dione, monosodium salt, has been a subject of preliminary investigation. Studies have suggested that as a sodium acetylacetonate (B107027), it may have the capacity to inhibit the generation of reactive oxygen species (ROS) in certain cellular models. ROS are highly reactive molecules that can cause damage to cells, proteins, and DNA, a process known as oxidative stress. Antioxidants counteract this damage.

While specific data on 3-Methylpentane-2,4-dione, monosodium salt is not extensively detailed in the available literature, the antioxidant activity of related dione (B5365651) derivatives has been thoroughly evaluated. For instance, various studies have synthesized and tested derivatives of thiazolidine-2,4-dione and 1,3,4-oxadiazoles, demonstrating significant antioxidant capabilities. nih.govnih.govrsc.org These studies often utilize the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify antioxidant strength. nih.govrsc.orgnih.gov

A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which contain a dione-like structure, identified compounds with antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant, ascorbic acid. nih.gov Similarly, research into thiazolidin-2,4-dione derivatives has identified molecules with potent free radical scavenging activity, with some analogues showing an IC50 value (the concentration required to scavenge 50% of DPPH radicals) as low as 14.85 µg/mL. nih.gov

The mechanism of antioxidant action for some related dione derivatives is thought to involve hydrogen atom abstraction, a process facilitated by the specific chemical structure of the molecule. nih.gov

Table 1: In vitro Antioxidant Activity of Selected Dione Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | DPPH Radical Scavenging | Some derivatives showed 1.4 times higher activity than ascorbic acid. | nih.gov |

| Thiazolidin-2,4-dione Derivatives | DPPH Radical Scavenging | Analogue H5 exhibited an IC50 value of 14.85 µg/mL. | nih.gov |

In vitro Assessment of Anti-inflammatory Effects

The anti-inflammatory properties of 3-Methylpentane-2,4-dione, monosodium salt, have been suggested, with studies indicating it may reduce inflammation in specific cellular models. The primary method for assessing anti-inflammatory activity in vitro often involves using cell lines like RAW 264.7 macrophages. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., IL-6, TNF-α). nih.govnih.govmdpi.com

Research on derivatives of the dione scaffold provides more specific insights. For example, methyl derivatives of flavanone (B1672756) have been shown to inhibit the production of NO and pro-inflammatory cytokines in LPS-stimulated macrophages. nih.gov Similarly, thiazoline-2-thione derivatives have demonstrated the ability to inhibit the denaturation of bovine serum albumin (BSA), a marker of anti-inflammatory potential, with some compounds outperforming aspirin (B1665792) in this assay. mdpi.com

Further studies on various herbal extracts and synthetic compounds containing dione-like structures have confirmed their ability to suppress the production of key inflammatory molecules. nih.govmdpi.comresearchgate.net For instance, some compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory pathway, without affecting COX-1. nih.gov

Table 2: In vitro Anti-inflammatory Activity of Selected Dione-Related Compounds

| Compound/Extract | Cell Line / Assay | Key Findings | Reference |

|---|---|---|---|

| Methyl Flavanone Derivatives | RAW 264.7 Macrophages | Inhibited NO and pro-inflammatory cytokine production. | nih.gov |

| Thiazoline-2-thione Derivatives | BSA Denaturation Assay | Showed superior anti-inflammatory activity compared to Aspirin. | mdpi.com |

| Hyeonggaeyeongyo-tang (HGYGT) | RAW 264.7 Macrophages | Reduced NO and PGE2 production; suppressed IL-1β, IL-6, and TNF-α. | nih.gov |

Enzyme Inhibition Studies and Mechanistic Insights

The ability of dione compounds to inhibit specific enzymes is a key area of research for their potential therapeutic applications.

Inhibition of glycosidases like α-glucosidase and α-amylase is a therapeutic strategy for managing type II diabetes mellitus by delaying carbohydrate digestion and glucose absorption. nih.gov While there is no specific data on 3-Methylpentane-2,4-dione, monosodium salt, numerous studies have demonstrated the potent inhibitory activity of various dione derivatives against these enzymes. nih.govnih.govaminer.orgnih.govresearchgate.netrsc.org

A series of novel thiazolidine-2,4-dione or rhodanine (B49660) derivatives exhibited potent α-glucosidase inhibitory activity, with some compounds being significantly more effective than the standard drug, acarbose. nih.gov For example, compound 6k from this series showed an IC50 value of 5.44 ± 0.13 μM, compared to acarbose's IC50 of 817.38 ± 6.27 μM. nih.gov Similarly, other thiazolidine-2,4-dione hybrids have been identified as effective dual inhibitors of both α-amylase and α-glucosidase. nih.gov

Molecular docking studies suggest that these derivatives can bind effectively to the active sites of these enzymes, explaining their inhibitory action. nih.govaminer.orgresearchgate.netrsc.org

Table 3: Inhibition of Glycosidases by Dione Derivatives

| Compound Class | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione/Rhodanine Derivatives | α-Glucosidase | 5.44 ± 0.13 µM (Compound 6k) | nih.gov |

| Thiazolidine-2,4-dione Hybrids | α-Amylase & α-Glucosidase | 9.2 ± 0.092 μM (α-amylase, Cmpd 9G), 5.15 ± 0.017 μM (α-glucosidase, Cmpd 9G) | nih.gov |

PTP1B is a key regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type II diabetes and obesity. nih.govnih.gov The inhibition of PTP1B can enhance tissue sensitivity to insulin and leptin. nih.gov While direct inhibition by 3-Methylpentane-2,4-dione, monosodium salt has not been reported, derivatives containing dione structures have been investigated as PTP1B inhibitors. nih.gov

Research on 3-(Hydroxymethyl)cinnoline-4(1H)-one derivatives, which possess a dione-like moiety, has shown their ability to inhibit PTP1B. nih.gov The design of small molecules that target either the catalytic or allosteric site of PTP1B is an active area of research. nih.gov

As discussed in the antioxidant section (9.1), the DPPH assay is a common method to evaluate the radical scavenging activity of compounds. nih.govnih.govmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. nih.gov The color change from purple to yellow is measured spectrophotometrically to quantify this activity. nih.gov

Numerous dione derivatives have demonstrated significant scavenging activity in the DPPH assay. nih.govnih.gov For example, certain 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have shown higher DPPH radical scavenging activity than ascorbic acid. nih.gov This indicates their potential to act as potent antioxidants by directly neutralizing free radicals.

Design and Synthesis of Derivatives for Targeted Biological Activity

The core structure of diones, including pentane-2,4-dione, serves as a versatile scaffold for the synthesis of a wide array of derivatives with targeted biological activities. nih.govorgsyn.orgnih.govnih.govnih.govresearchgate.netmdpi.com By modifying the core structure, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of various thiazolidine-2,4-dione derivatives has led to the discovery of potent anticancer, antimicrobial, and antidiabetic agents. nih.govnih.govnih.gov The synthetic process often involves reactions like the Knoevenagel condensation to introduce different substituents onto the dione ring. mdpi.com

Similarly, quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2, which are important targets in cancer therapy. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences. nih.govnih.gov The exploration of different synthetic routes allows for the creation of diverse chemical libraries that can be screened for various biological activities. orgsyn.orgresearchgate.net

Emerging Applications in Drug Delivery Systems Research

While 3-Methylpentane-2,4-dione, monosodium salt, is not directly formulated into drug delivery systems, its parent compound, 3-methyl-2,4-pentanedione (B1204033), and the broader class of β-diketones are recognized as valuable synthetic intermediates for creating molecules with therapeutic potential. researchgate.net These compounds serve as foundational building blocks for more complex structures that can be incorporated into advanced drug delivery platforms. researchgate.netnih.gov

The research into utilizing these chemical structures is multifaceted. For instance, β-diketones are easily complexed with various metals, a property that is exploited in the design of novel metal-based therapeutic agents. researchgate.net These metal complexes can then be integrated into delivery systems to target cancer cells. researchgate.net Furthermore, derivatives such as 3-(Ethoxymethylene)pentane-2,4-dione are employed in the synthesis of zinc (II) complexes intended for use in drug delivery systems.